

3-Bromo-2-phenylpyridine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-2-phenylpyridine**

Cat. No.: **B1272035**

[Get Quote](#)

3-Bromo-2-phenylpyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of **3-Bromo-2-phenylpyridine**, a key intermediate in pharmaceutical and materials science research. The information is presented to support laboratory activities and advance research and development projects.

Core Chemical Properties

3-Bromo-2-phenylpyridine is a halogenated aromatic heterocyclic compound. Its physical and chemical characteristics are essential for its application in organic synthesis. While specific experimental data for some properties are not readily available, the following table summarizes its known attributes and provides estimated values based on closely related compounds.

Property	Value	Source/Notes
Molecular Formula	C ₁₁ H ₈ BrN	[1]
Molecular Weight	234.09 g/mol	[1]
CAS Number	91182-50-2	[2]
Physical State	Solid	---
Melting Point	Not reported	---
Boiling Point	Estimated >173 °C	Based on the boiling point of 3-bromopyridine [3] .
Solubility	Predicted to be soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate) and slightly soluble in water.	Based on the solubility of 2-phenylpyridine [4] .
Purity	Typically ≥97%	Commercially available information.

Molecular Structure and Spectroscopic Analysis

The structure of **3-Bromo-2-phenylpyridine** consists of a pyridine ring substituted with a phenyl group at the 2-position and a bromine atom at the 3-position.

Structure:

Caption: 2D structure of **3-Bromo-2-phenylpyridine**.

Predicted Spectroscopic Data

While experimental spectra for **3-Bromo-2-phenylpyridine** are not readily available in public databases, the following predictions are based on the analysis of structurally similar compounds, such as 2-phenylpyridine, 3-bromopyridine, and other substituted phenylpyridines[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.8 ppm).

- Phenyl protons: Multiplets between 7.3 and 7.8 ppm.
- Pyridine protons: The proton at position 6 of the pyridine ring is expected to be the most deshielded, appearing as a doublet of doublets around 8.7 ppm. The protons at positions 4 and 5 will likely appear as multiplets between 7.2 and 7.9 ppm.

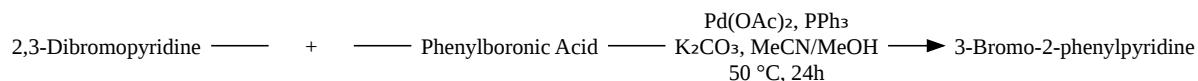
¹³C NMR Spectroscopy: The carbon NMR spectrum will display 11 distinct signals for the 11 carbon atoms.

- Phenyl carbons: Signals are expected in the range of 128-140 ppm.
- Pyridine carbons: The carbon bearing the bromine (C3) will be significantly influenced by the halogen's electronegativity. The carbon attached to the phenyl group (C2) and the other pyridine carbons will appear in the aromatic region, typically between 120 and 160 ppm[5][6].

FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the aromatic rings and the carbon-bromine bond.

- Aromatic C-H stretching: Above 3000 cm⁻¹.
- Aromatic C=C and C=N stretching: In the 1400-1600 cm⁻¹ region[8].
- C-Br stretching: A strong absorption in the fingerprint region, typically between 500 and 700 cm⁻¹.

Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.


- Molecular Ion (M⁺): m/z ≈ 233 and 235 (due to ⁷⁹Br and ⁸¹Br isotopes).
- Fragmentation: Common fragmentation patterns would involve the loss of Br (M-79/81), H, and cleavage of the phenyl-pyridine bond[9][10].

Experimental Protocols

Synthesis of 3-Bromo-2-phenylpyridine via Suzuki Coupling

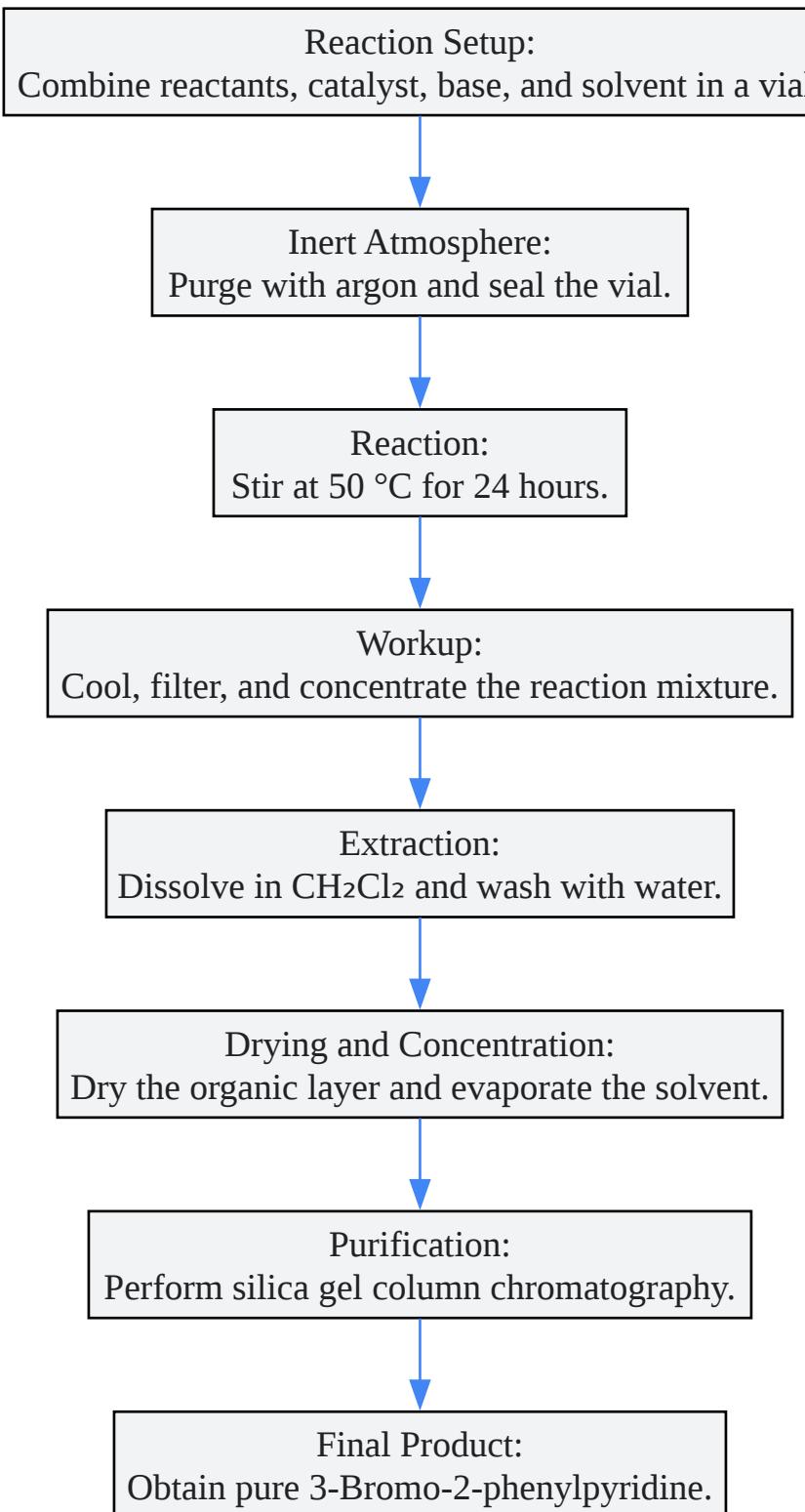
A common method for the synthesis of **3-Bromo-2-phenylpyridine** is the Suzuki cross-coupling reaction between 2,3-dibromopyridine and phenylboronic acid.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Suzuki coupling for the synthesis of **3-Bromo-2-phenylpyridine**.

Materials:


- 2,3-Dibromopyridine
- Phenylboronic acid
- Palladium(II) acetate (Pd(OAc)_2)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Acetonitrile (MeCN)
- Methanol (MeOH)
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)

- Silica gel
- Petroleum ether
- Ethyl acetate

Procedure:

- In a screw-capped vial, combine 2,3-dibromopyridine (2.0 mmol), phenylboronic acid (2.1 mmol), potassium carbonate (4.0 mmol), triphenylphosphine (10 mol%), and palladium acetate (5 mol%).
- Add a solvent mixture of acetonitrile and methanol (2:1, 15 mL).
- Purge the reaction mixture with argon for 5-10 minutes to remove oxygen, then seal the vial.
- Place the vial in a preheated oil bath at 50 °C and stir for 24 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture through a pad of diatomaceous earth to remove solid impurities.
- Concentrate the filtrate under reduced pressure.
- Dissolve the resulting residue in dichloromethane (20 mL) and wash with water (3 x 10 mL).
- Dry the organic phase over anhydrous sodium sulfate.
- Remove the solvent by evaporation under reduced pressure.
- Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate (30:1) eluent system to obtain pure **3-Bromo-2-phenylpyridine**.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis of **3-Bromo-2-phenylpyridine**.

Applications in Drug Development and Research

3-Bromo-2-phenylpyridine serves as a versatile building block in the synthesis of more complex molecules. The phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The bromine atom at the 3-position provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the construction of diverse chemical libraries for drug discovery screening. Its utility as a pharmaceutical intermediate is significant in the development of novel drug candidates targeting a wide array of diseases[11].

Conclusion

This technical guide provides a summary of the known chemical properties and a detailed protocol for the synthesis of **3-Bromo-2-phenylpyridine**. While some experimental data, particularly spectroscopic information, is not yet widely available, the provided predictions based on analogous compounds offer a valuable resource for researchers. The synthetic protocol outlined is robust and allows for the efficient preparation of this important chemical intermediate, facilitating its use in pharmaceutical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-2-phenylpyridine | C11H8BrN | CID 2762792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 4. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-Bromo-2-methylpyridine(38749-79-0) 1H NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Bromo-2-phenylpyridine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1272035#3-bromo-2-phenylpyridine-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com